N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide
Description
This compound is a purine derivative featuring a 2-fluorobenzyl group at position 1, a butyl chain at position 3, and an acetamide-substituted phenyl group at position 8 of the purine core. Its structural complexity confers unique biochemical properties, particularly in modulating enzymatic activity and intracellular signaling pathways. Research by Santa Cruz Biotechnology highlights its application in studying enzyme inhibition/activation mechanisms and signal transduction cascades, such as those involving kinases or phosphatases . The 2-fluorobenzyl moiety may enhance binding specificity to hydrophobic enzyme pockets, while the acetamide group contributes to solubility and pharmacokinetic stability.
Properties
IUPAC Name |
N-[4-[[3-butyl-1-[(2-fluorophenyl)methyl]-2,6-dioxo-7H-purin-8-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-3-4-13-30-23-22(24(33)31(25(30)34)15-18-7-5-6-8-20(18)26)28-21(29-23)14-17-9-11-19(12-10-17)27-16(2)32/h5-12H,3-4,13-15H2,1-2H3,(H,27,32)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHXKJSPVHPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)NC(=N2)CC4=CC=C(C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Core Assembly
The purine nucleus is typically constructed via the Traube synthesis, which involves cyclization of 4,5-diaminopyrimidine derivatives with formamide or its analogs. For this compound, the introduction of the butyl group at N3 would require selective alkylation before or during cyclization. Patent WO2015155664A1 describes analogous methods for purine alkylation, such as using alkyl halides in polar aprotic solvents (e.g., DMF or THF) with inorganic bases (K₂CO₃ or Cs₂CO₃) at 40–60°C.
Example Protocol:
Introduction of the Acetamide-Phenylmethyl Group
The C8 methyl group is functionalized via nucleophilic substitution or metal-catalyzed cross-coupling. A Mitsunobu reaction or Ullmann coupling could attach the phenylmethyl-acetamide moiety. The patent highlights the use of l-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation, suggesting similar conditions for this step:
Reaction Conditions:
Final Functionalization and Purification
After coupling, the crude product is purified via crystallization. The patent emphasizes the importance of solvent selection (e.g., THF/water mixtures) and temperature control (0–10°C) to isolate the desired polymorph. For this compound, recrystallization from ethanol/water (3:1) at 5°C yields pure material.
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Alkylation Temperature | 40–60°C | Higher temps risk side reactions |
| Coupling Agent Equiv | EDC: 1.2–1.5 equiv | Excess EDC improves conversion |
| Crystallization Temp | 0–10°C | Prevents β-form crystallization |
| Reaction Time | 4–8 hours | Shorter durations lower yield |
Analytical Characterization
Key quality control measures include:
-
HPLC Purity: >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).
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¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–7.3 (m, 4H, Ar-H), 5.1 (s, 2H, CH₂), 2.0 (s, 3H, COCH₃).
Scale-Up Considerations
Industrial production would prioritize:
Chemical Reactions Analysis
Types of Reactions: cPEPCK inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of cPEPCK inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically modified versions of the original inhibitor compounds, with enhanced binding affinity and specificity for the cPEPCK enzyme. These modifications can lead to improved therapeutic properties, such as increased potency and reduced side effects .
Scientific Research Applications
Inhibition of Cytosolic Phosphoenolpyruvate Carboxykinase (cPEPCK)
N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide is primarily investigated for its role as an inhibitor of cPEPCK, an enzyme that plays a pivotal role in gluconeogenesis:
- Mechanism of Action : The compound binds to cPEPCK, inhibiting its activity and thereby affecting glucose production from non-carbohydrate sources. This inhibition could have therapeutic implications for metabolic disorders like type 2 diabetes .
Potential Therapeutic Applications
The inhibition of cPEPCK by this compound suggests several potential therapeutic applications:
- Type 2 Diabetes Management : By reducing gluconeogenesis, the compound may help in managing blood glucose levels in diabetic patients.
Medicinal Chemistry
Due to its unique structure and properties, N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide serves as a valuable building block in the synthesis of other complex compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-Mercaptopicolinic Acid | Contains a carboxylic acid group | Non-competitive inhibitor of cPEPCK |
| 3-Alkyl-1,8-dibenzylxanthines | Xanthine core structure | Different binding mechanism compared to purines |
| Genistein | Isoflavonoid structure | Exhibits mixed inhibition on cPEPCK |
This versatility allows researchers to explore various derivatives and analogs for enhanced activity or specificity against biological targets .
Case Studies and Research Findings
Several studies have focused on the biological activity of N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide:
- Biological Activity Assessment : Preliminary studies indicate significant inhibitory effects on cPEPCK activity. These findings suggest that the compound could be effective in altering metabolic pathways associated with glucose production .
- Structural Activity Relationship (SAR) : Research has been conducted to understand how structural modifications affect the compound's binding affinity and inhibitory potency against cPEPCK. This SAR analysis is crucial for developing more effective inhibitors .
Mechanism of Action
The mechanism of action of cPEPCK inhibitors involves binding to the active site of the cPEPCK enzyme, thereby blocking its catalytic activity. This inhibition prevents the conversion of oxaloacetic acid into phosphoenol pyruvate, disrupting the gluconeogenesis pathway. Molecular docking and molecular dynamics simulations have shown that inhibitors like genistein interact with key residues in the enzyme’s active site, leading to a mixed inhibition mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous purine derivatives, focusing on substituent variations and their biological implications.
Structural Analogues
The following table summarizes key structural and functional differences:
Functional Differences
Substituent Effects on Enzyme Binding :
- The 2-fluorobenzyl group in the target compound likely improves selectivity for enzymes with aromatic binding pockets (e.g., tyrosine kinases), whereas the hexadecyl chain in the analogue may prioritize interactions with lipid-rich environments or membrane-bound receptors .
- The sulfanyl group in the analogue could introduce redox activity or metal coordination capabilities absent in the fluorinated compound .
Pharmacokinetic Profiles :
- The butyl chain (shorter alkyl) in the target compound may reduce metabolic degradation compared to the hexadecyl chain , which could prolong half-life but limit aqueous solubility .
- The acetamide-phenyl group enhances solubility relative to the sulfanyl-acetamide-phenyl variant, which may aggregate in polar solvents .
Research Findings
- Target Compound: Demonstrated efficacy in in vitro kinase assays, with IC₅₀ values in the nanomolar range for select isoforms. Its fluorinated aromatic group correlates with reduced off-target effects compared to non-fluorinated analogues .
Biological Activity
N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide (CAS Number: 628279-07-2) is a compound with significant biological activity. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- Structure : The compound features a complex structure that includes a purine derivative and a fluorobenzyl moiety, contributing to its biological activity.
This compound has been identified as an inhibitor of the enzyme cytosolic phosphoenolpyruvate carboxykinase (cPEPCK), which plays a crucial role in gluconeogenesis and metabolic pathways. By inhibiting this enzyme, the compound may affect glucose metabolism and has potential implications in metabolic disorders such as diabetes and obesity .
Antiparasitic Activity
Research indicates that compounds structurally similar to this compound exhibit antiparasitic properties. For instance:
- In vitro Studies : Compounds with similar purine structures have shown efficacy against Trypanosoma brucei and Plasmodium falciparum, with IC50 values indicating potent activity .
| Compound | Target Parasite | IC50 (µM) |
|---|---|---|
| Compound A | T. brucei | 49 |
| Compound B | P. falciparum | 32 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In studies involving various bacterial strains:
- Minimum Inhibitory Concentrations (MIC) : Some derivatives displayed MIC values below 50 µM against Staphylococcus aureus, suggesting a strong antimicrobial effect .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| MA-1115 | S. aureus | 32 |
| MA-1116 | S. aureus | 64 |
Case Studies
- Inhibition of cPEPCK : A study highlighted the inhibition of cPEPCK by this compound in cellular models. This inhibition was linked to altered glucose metabolism and potential therapeutic benefits in treating metabolic diseases .
- Antiparasitic Efficacy : A comparative study demonstrated that compounds similar to this compound exhibited significant antiparasitic activity against both T. brucei and Leishmania infantum, suggesting its potential as a lead compound for drug development against parasitic infections .
Q & A
Q. What synthetic strategies are commonly employed for this compound, and how can reaction conditions be optimized?
The synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Critical parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), temperature (80–100°C), and solvent selection (e.g., DMF/THF mixtures). Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) is essential to isolate the target compound from byproducts. Yield optimization requires strict control of stoichiometry, particularly for the 2-fluorobenzyl and butyl substituents .
Q. Which analytical techniques are most reliable for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms the purine core and acetamide linkage (e.g., C–C bond lengths: ~1.48–1.52 Å) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-fluorobenzyl protons at δ 7.2–7.4 ppm; butyl chain protons at δ 0.9–1.6 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da).
Q. What preliminary biological assays are recommended for activity screening?
Initial screens should include:
- Enzyme inhibition assays : Target kinases or purinergic receptors due to the compound’s structural similarity to purine derivatives .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 μM.
- Solubility and LogD measurements : Determine physiochemical properties using shake-flask methods (pH 7.4) to guide further optimization .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from impurities (e.g., isomeric byproducts) or assay variability. Strategies include:
- Chiral separation : Use Chiralpak® OD columns (20% MeOH-DMEA in CO₂) to isolate isomers, as unresolved mixtures may skew activity results .
- Dose-response validation : Repeat assays with pure batches and standardized protocols (e.g., IC₅₀ calculations with triplicate replicates).
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What methodologies improve the separation of isomeric byproducts during synthesis?
- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., BINAP-Pd complexes) to favor enantioselective cyclization .
- High-performance liquid chromatography (HPLC) : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for baseline separation.
- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to enhance crystallinity of isomers .
Q. Which computational tools predict binding affinity and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., adenosine A₂A receptor) using crystal structures from the PDB .
- ADMET prediction (SwissADME) : Estimate LogP (2.51), solubility (~50 μM), and CYP450 inhibition risks based on the compound’s topology .
- DFT calculations (Gaussian 16) : Optimize geometry and compute electrostatic potential maps to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
